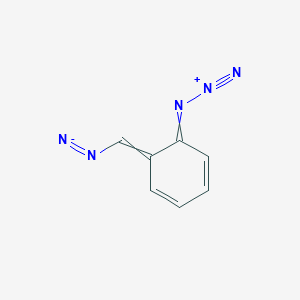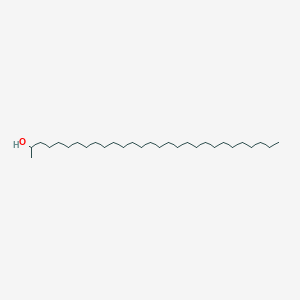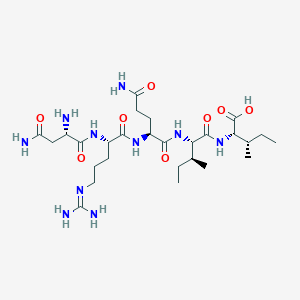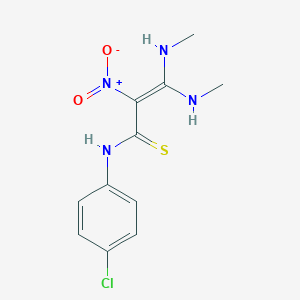
1-Azido-2-(diazomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-(diazomethyl)benzene is an organic compound characterized by the presence of both azido and diazomethyl functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Azido-2-(diazomethyl)benzene typically involves the introduction of azido and diazomethyl groups onto a benzene ring. One common method is the diazotization of an amine precursor followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo and azido groups. Industrial production methods may involve the use of automated reactors to maintain precise conditions and ensure high yields.
Analyse Chemischer Reaktionen
1-Azido-2-(diazomethyl)benzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azido group can yield primary amines, while reduction of the diazomethyl group can lead to the formation of hydrocarbons.
Substitution: The azido group can participate in nucleophilic substitution reactions, often resulting in the formation of triazoles through cycloaddition reactions.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Cycloaddition reactions often use copper(I) catalysts.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-(diazomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules.
Industry: It is used in the production of polymers and materials with specific properties.
Wirkmechanismus
The reactivity of 1-Azido-2-(diazomethyl)benzene is primarily due to the presence of the azido and diazomethyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The diazomethyl group can participate in carbene transfer reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are often catalyzed by transition metals, which facilitate the formation and stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-(diazomethyl)benzene can be compared to other compounds with similar functional groups:
Diazomethane: A simpler diazo compound, diazomethane is highly reactive and used in various organic synthesis reactions.
Azidobenzene: This compound contains only the azido group and is used in different types of cycloaddition reactions.
Ethyl diazoacetate: Another diazo compound, ethyl diazoacetate is used in cyclopropanation and other carbene transfer reactions.
The uniqueness of this compound lies in the combination of both azido and diazomethyl groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.
Eigenschaften
CAS-Nummer |
189351-80-2 |
|---|---|
Molekularformel |
C7H5N5 |
Molekulargewicht |
159.15 g/mol |
IUPAC-Name |
(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)methyliminoazanide |
InChI |
InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H |
InChI-Schlüssel |
DBILXGKNJFHOIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=[N-])C(=N[N+]#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)

![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)

![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)



![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)



![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

